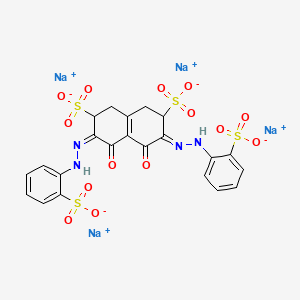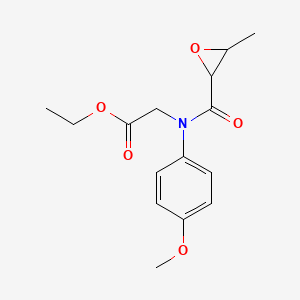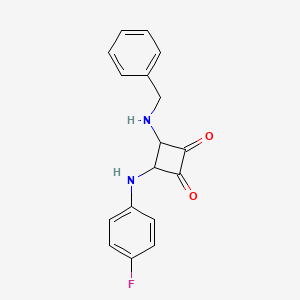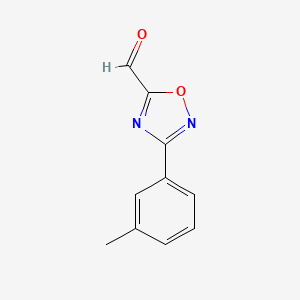
Sulfonazo III, titration indicator for S O4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonazo III: is a synthetic organic compound widely used as a titration indicator for sulfate ions (SO₄²⁻). It is also known by its chemical name, 2,7-Bis(2-sulfophenylazo)chromotropic acid tetrasodium salt . This compound is particularly valuable in analytical chemistry due to its ability to form colored complexes with various metal ions, making it useful in spectrophotometric analyses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sulfonazo III is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with chromotropic acid to form the azo dye.
Industrial Production Methods: Industrial production of Sulfonazo III follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually produced in powder form and is highly soluble in water .
Análisis De Reacciones Químicas
Types of Reactions: Sulfonazo III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions.
Reduction: It can be reduced to form different azo compounds.
Substitution: The aromatic rings in Sulfonazo III can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium dithionite.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can yield various amines .
Aplicaciones Científicas De Investigación
Sulfonazo III has a wide range of applications in scientific research:
Chemistry: Used as a spectrophotometric reagent for detecting and quantifying metal ions.
Biology: Employed in biochemical assays to measure enzyme activities.
Medicine: Utilized in diagnostic tests for detecting sulfate ions in biological samples.
Industry: Applied in water treatment processes to monitor sulfate levels.
Mecanismo De Acción
The mechanism by which Sulfonazo III exerts its effects involves the formation of colored complexes with metal ions. The compound contains azo groups that can coordinate with metal ions, leading to a color change. This property is exploited in titration and spectrophotometric analyses to detect and quantify sulfate ions. The molecular targets include metal ions such as calcium and magnesium, and the pathways involve complexation reactions .
Comparación Con Compuestos Similares
Xylenol Orange: Another azo dye used as a metal ion indicator.
Eriochrome Black T: Commonly used in complexometric titrations.
Methyl Orange: Used as a pH indicator.
Uniqueness of Sulfonazo III: Sulfonazo III is unique due to its high specificity for sulfate ions and its ability to form stable colored complexes. This makes it particularly useful in sulfate titrations and spectrophotometric analyses, where precise and accurate measurements are required .
Propiedades
Fórmula molecular |
C22H16N4Na4O14S4 |
|---|---|
Peso molecular |
780.6 g/mol |
Nombre IUPAC |
tetrasodium;(3Z,6E)-4,5-dioxo-3,6-bis[(2-sulfonatophenyl)hydrazinylidene]-1,2,7,8-tetrahydronaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C22H20N4O14S4.4Na/c27-21-18-11(9-16(43(35,36)37)19(21)25-23-12-5-1-3-7-14(12)41(29,30)31)10-17(44(38,39)40)20(22(18)28)26-24-13-6-2-4-8-15(13)42(32,33)34;;;;/h1-8,16-17,23-24H,9-10H2,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40);;;;/q;4*+1/p-4/b25-19-,26-20+;;;; |
Clave InChI |
ALKYXOOXXKVXDY-SGLNGUFESA-J |
SMILES isomérico |
C1C(/C(=N\NC2=CC=CC=C2S(=O)(=O)[O-])/C(=O)C3=C1CC(/C(=N/NC4=CC=CC=C4S(=O)(=O)[O-])/C3=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C1C(C(=NNC2=CC=CC=C2S(=O)(=O)[O-])C(=O)C3=C1CC(C(=NNC4=CC=CC=C4S(=O)(=O)[O-])C3=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N,5-dimethyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12276891.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-phenoxypropanamide](/img/structure/B12276900.png)





